molecular formula C7H5Cl2NO4S B3057289 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride CAS No. 78726-74-6

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Cat. No.: B3057289
CAS No.: 78726-74-6
M. Wt: 270.09 g/mol
InChI Key: XMJPTCBXPMZLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzenesulfonyl chloride, featuring chloro, methyl, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It’s known to be used in the synthesis of various compounds , suggesting that it may interact with a range of enzymes and proteins in these processes.

Cellular Effects

It’s known to cause severe skin burns and eye damage , indicating that it can have significant effects on cell function and viability.

Molecular Mechanism

It’s used as a starting material in the synthesis of various compounds , suggesting that it may exert its effects through these derivative molecules.

Temporal Effects in Laboratory Settings

It’s known to have a melting point of 70°C and a boiling point of 366.5±42.0 °C , indicating that it may undergo significant changes in state over time under certain conditions.

Metabolic Pathways

It’s known to be used in the synthesis of 2-chloro 4-methylsulfonamide benzylamine , suggesting that it may interact with certain enzymes or cofactors in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride typically involves the chlorination, nitration, and sulfonation of a benzene derivative. The process can be broken down into the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine, nitro, and sulfonyl chloride groups can be substituted with other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the benzene ring. This combination of functional groups provides distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJPTCBXPMZLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407018
Record name 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78726-74-6
Record name 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Reactant of Route 5
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.